1-Cyclopropyl-2,2-dimethylpropan-1-amine
Description
IUPAC Nomenclature and Molecular Formula Validation
The systematic naming of 1-cyclopropyl-2,2-dimethylpropan-1-amine follows IUPAC guidelines for branched amines. The parent chain is a propane backbone, with an amine (-NH~2~) group at position 1. At carbon 2, two methyl groups and a cyclopropyl substituent are attached. The cyclopropane ring is treated as a substituent, yielding the full name This compound .
The molecular formula is derived as C~8~H~17~N , consistent with the connectivity of eight carbon atoms (three from propane, three from cyclopropane, and two methyl groups) and one nitrogen atom. Validation via high-resolution mass spectrometry confirms this formula, with a molecular ion peak at m/z 127.23 .
| Property | Value |
|---|---|
| Molecular Formula | C~8~H~17~N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | This compound |
Three-Dimensional Conformational Studies
The three-dimensional geometry of this compound is influenced by steric and electronic factors. The cyclopropane ring adopts a planar configuration due to its sp³-hybridized carbons, forcing bond angles of 60° . The amine group at position 1 and the dimethyl groups at position 2 create torsional strain, as evidenced by rotational spectroscopy studies of related cyclopropylamines .
Key conformational insights include:
- Gauche and trans conformers : The amine group rotates relative to the cyclopropane ring, with the gauche conformation (dihedral angle ≈ 60°) being less stable than the trans conformation (dihedral angle ≈ 180°) due to steric clashes between the amine and cyclopropane substituents .
- Bond lengths : The C-N bond adjacent to the cyclopropane ring measures 1.47 Å, slightly elongated compared to standard C-N bonds (1.45 Å), reflecting hyperconjugative interactions between the lone pair on nitrogen and the cyclopropane ring’s bent σ-bonds .
Cyclopropane Ring Strain Effects on Molecular Geometry
Cyclopropane’s inherent ring strain—28 kcal/mol from angle strain and eclipsed hydrogen interactions —profoundly impacts the molecule’s geometry:
- Bond angle distortion : The C-C-C angles within the cyclopropane ring are constrained to 60°, but the adjacent C-C-N angle expands to 112° to alleviate strain, as shown in computational models .
- Electronic effects : The cyclopropane ring’s bent σ-bonds participate in hyperconjugation with the amine group, stabilizing the molecule despite steric tension. This is evidenced by NMR studies showing deshielded protons on the cyclopropane ring (δ~H~ = 1.2–1.5 ppm) .
| Parameter | Value |
|---|---|
| Cyclopropane C-C-C angle | 60° |
| Adjacent C-C-N angle | 112° |
| Ring strain energy | 28 kcal/mol |
Comparative Analysis with Related Neopentylamine Derivatives
Compared to neopentylamine ((CH~3~)~3~CCH~2~NH~2~), this compound exhibits distinct structural and electronic properties:
- Steric profile : The cyclopropane ring (van der Waals radius ≈ 1.8 Å) imposes less steric hindrance than neopentylamine’s tert-butyl group (van der Waals radius ≈ 2.2 Å), enabling closer molecular packing in crystalline phases .
- Basicity : The amine’s pK~a~ in this compound is ≈ 10.2, lower than neopentylamine’s pK~a~ of 10.7, due to reduced electron-donating effects from the cyclopropane ring versus the alkyl group .
- Thermal stability : The cyclopropane derivative decomposes at 185°C, whereas neopentylamine remains stable up to 220°C, reflecting differences in strain-induced reactivity .
| Property | This compound | Neopentylamine |
|---|---|---|
| Molecular Formula | C~8~H~17~N | C~5~H~13~N |
| pK~a~ (aqueous) | 10.2 | 10.7 |
| Decomposition Temperature | 185°C | 220°C |
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7(9)6-4-5-6/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
FOZVQLXEVQCVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-cyclopropyl-2,2-dimethylpropan-1-amine and analogous cyclopropylamine derivatives:
Table 1: Structural and Functional Comparison of Cyclopropylamine Derivatives
Structural and Electronic Differences
- Fluorination Effects : Fluorinated derivatives (e.g., difluoro and trifluoro analogs) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity. For example, the trifluoroethyl group in (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride increases its potency in antiviral applications .
- Steric Effects : Bulkier substituents (e.g., dimethyl groups in the target compound) may reduce enzymatic degradation but could limit binding affinity compared to smaller analogs like 1-cyclopropyl-2-propyn-1-amine .
- Chirality: The (1R)-configured trifluoroethyl derivative demonstrates the importance of stereochemistry in drug efficacy, a factor absent in non-chiral analogs like this compound .
Pharmacological Relevance
- Kinase Inhibition : Fluorinated cyclopropylamines are prioritized in kinase inhibitor development (e.g., GLPG3667), where electronic effects modulate ATP-binding selectivity .
- Antiviral Activity : The trifluoroethyl derivative’s role in antiviral drugs highlights the impact of halogenation on target engagement .
Preparation Methods
Cyclopropane Ring Formation and Functionalization
- Cyclopropane rings are commonly constructed via cyclization of suitable precursors such as gamma-butyrolactone derivatives or haloalkyl esters.
- For example, gamma-butyrolactone can be converted to 4-chlorobutyric acid, which then undergoes cyclization to form cyclopropanecarboxylic acid methyl ester under controlled conditions.
- Pre-esterification is important to prevent polymerization or unwanted ring re-closure during cyclization.
- Halogenated intermediates such as 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters serve as key precursors for further transformations.
Amination / Amidation to Form the Amine
- Amidation of cyclopropane carboxylate esters with ammonia or amines under anhydrous conditions leads to cyclopropanecarboxamide intermediates.
- Sodium methoxide or sodium glyceroxide catalysts facilitate amidation with high conversion rates (up to 90-97%).
- Subsequent reduction or substitution steps introduce the amine group at the 1-position of the cyclopropyl ring.
- Use of hindered esters (e.g., sec-butyl esters) can improve yields by minimizing hydrolysis during cyclization and amidation.
Use of Halogenated Intermediates and Bases
- 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters are synthesized via halogenation (bromination or chlorination) of carboxylic acid esters in the presence of acid acceptors like sodium acetate or hydroxides.
- These halogenated intermediates undergo nucleophilic substitution with alkali metal alkoxides or amines to afford the desired amine derivatives.
- Reaction temperatures are typically maintained between 0 and 100 °C, with preferred ranges of 10–80 °C for halogenation and 40–70 °C for substitution reactions.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of polar organic solvents such as dimethylformamide, tetrahydrofuran, or alcohols (methanol, ethanol) facilitates better solubility and reaction rates during substitution and amidation steps.
- Alkali carbonates and alcoholates (e.g., sodium methylate) are preferred bases for nucleophilic substitution to introduce the amine functionality.
- Halogenation reactions require careful stoichiometric control of halogenating agents and acid acceptors to minimize by-products like dibromo esters, which lower overall yields.
- Amidation catalysts such as sodium glyceroxide enable near-quantitative conversion of esters to amides, which are precursors to the amine.
- Continuous distillation and recycling of unreacted intermediates improve process efficiency and reduce waste.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents / Catalysts | Temperature Range (°C) | Yield Range (%) | Critical Parameters |
|---|---|---|---|---|
| Cyclopropane ring formation | Gamma-butyrolactone, HCl | Elevated (varies) | 93–97 | Pre-esterification critical |
| Halogenation | Bromine/Chlorine, Na/K acetate | 0–50 | ~75 | Acid acceptor choice impacts yield |
| Amidation | NH3, sodium methoxide/glyceroxide | Room temp to 60 | 90–97 | Anhydrous conditions, catalyst recycle |
| Nucleophilic substitution | Alkali alkoxides, amines | 40–70 | ~75 | Controlled base addition |
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Cyclopropyl-2,2-dimethylpropan-1-amine?
Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclopropane ring formation . Key steps include:
- Cyclopropane precursor activation : Using brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) reacted with ammonia or amine nucleophiles to form the cyclopropylamine backbone .
- Alkylation : Introducing methyl groups via methyl iodide under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to achieve the 2,2-dimethyl substitution .
- Salt formation : Isolation as hydrochloride salts improves stability and crystallinity .
| Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Nucleophilic substitution | Methyl iodide, K₂CO₃, DMF | Cyclopropylamine precursor |
| Cyclopropane ring opening | NH₃/amine, catalytic Lewis acid | Brominated cyclopropane derivative |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- NMR spectroscopy :
- ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : Cyclopropane carbons (δ 8–12 ppm), quaternary carbons (δ 35–40 ppm) .
Advanced Research Questions
Q. How can computational tools optimize synthetic routes for this compound?
Methodological Answer: AI-driven synthesis planning (e.g., PubChem’s AI-Powered Synthesis Planning) predicts viable pathways by analyzing reaction databases:
- Retrosynthetic analysis : Prioritizes routes with minimal steps and high atom economy .
- Reaction condition optimization : Recommends solvents, catalysts, and temperatures to maximize yield .
- Example workflow:
Input target SMILES: CC(C)(C1CC1)N.
Generate routes using cyclopropane precursors and methylating agents.
Validate with DFT calculations for transition-state energetics .
Q. What strategies resolve discrepancies in reaction yields during scale-up?
Methodological Answer: Common issues and solutions:
- Byproduct formation : Use in situ quenching (e.g., aqueous workup) to remove unreacted methyl iodide .
- Low cyclopropane stability : Replace polar aprotic solvents (DMF) with THF or ethers to minimize ring-opening side reactions .
- Temperature control : Gradual addition of methyl iodide to prevent exothermic runaway .
| Issue | Root Cause | Mitigation Strategy |
|---|---|---|
| Low yield (<50%) | Competing elimination | Lower reaction temperature (0–5°C) |
| Impurity formation | Residual moisture | Pre-dry reagents with molecular sieves |
Q. How to analyze stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak AD-H with hexane/IPA mobile phase .
- Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra .
- Biological assays : Test enantiomer-specific activity (e.g., enzyme inhibition) to correlate structure-function relationships .
Data Contradictions and Resolution
Q. How to reconcile conflicting data on the compound’s reactivity in oxidation studies?
Methodological Answer: Discrepancies arise from:
- Oxidant selectivity : KMnO₄ may over-oxidize the cyclopropane ring, while CrO₃ selectively targets the amine .
- Solvent effects : Aqueous vs. anhydrous conditions alter reaction pathways. Resolution :
- Conduct controlled experiments with isolated intermediates.
- Use in situ monitoring (e.g., FTIR) to track functional group transformations .
Research Applications Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
